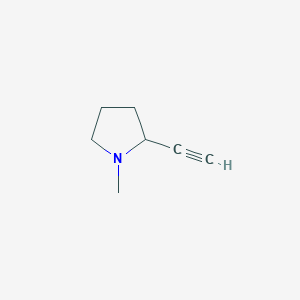

2-Ethynyl-1-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-3-7-5-4-6-8(7)2/h1,7H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYWNBGSIQAWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethynyl 1 Methylpyrrolidine and Its Derivatives

Direct Synthesis Approaches to Pyrrolidine (B122466) Derivatives

Direct methods for constructing the pyrrolidine ring are foundational in organic synthesis. These approaches often involve cyclization reactions of linear precursors.

Conventional Synthetic Pathways

Conventional methods for synthesizing pyrrolidine derivatives often rely on established chemical transformations. One common strategy involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. benthamdirect.com This method is a direct route to the pyrrolidine core and has been extensively studied. benthamdirect.com Another classic approach is the intramolecular cyclization of haloamines.

For the specific synthesis of N-methylpyrrolidine, a common industrial method involves the reaction of butanediol (B1596017) with ammonia (B1221849) over an aluminum thorium oxide catalyst at 300°C or a nickel catalyst at 200°C and 20 MPa under hydrogenation conditions. vjs.ac.vn Alternatively, it can be produced from tetrahydrofuran (B95107) (THF) and ammonia over aluminum oxide at 275-375°C. vjs.ac.vn The introduction of the ethynyl (B1212043) group can be achieved through various means, such as the Sonogashira coupling reaction, where an alkyne reacts with a halide in the presence of a palladium catalyst and a copper co-catalyst. smolecule.com Methylation of the nitrogen atom is typically accomplished through alkylation reactions using methyl halides in the presence of a base. smolecule.com

A photo-promoted ring contraction of pyridines with silylborane has also been reported as a method to afford pyrrolidine derivatives. bohrium.com This reaction demonstrates broad substrate scope and high functional group compatibility. bohrium.com

Green Chemistry Principles in Pyrrolidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, aligning with the principles of green chemistry. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions.

For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) in the presence of the inexpensive and environmentally friendly catalyst potassium carbonate (K2CO3) at a moderate temperature of 90°C. vjs.ac.vn This green chemistry process offers advantages in terms of efficiency, cost, and environmental impact compared to conventional methods that often use toxic and expensive solvents. vjs.ac.vn

Another green approach involves the one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids under catalyst-free conditions at room temperature in an ethanol-water mixture. rsc.orgresearchgate.net This method is lauded for its eco-friendliness, high yields, and the ease of obtaining the target spirooxindole-fused pyrrolidine compounds without the need for toxic solvents or column chromatography. rsc.orgresearchgate.net The use of β-cyclodextrin, a water-soluble supramolecular solid, as a catalyst in the one-pot three-component synthesis of substituted pyrrolidine-2-one derivatives in a water-ethanol solvent medium further exemplifies the application of green chemistry principles. rsc.org

Asymmetric Synthesis Strategies

The synthesis of chiral pyrrolidine derivatives is of paramount importance due to the stereospecific nature of many biological interactions. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Enantioselective Construction of Chiral Pyrrolidine Cores

Various strategies have been developed for the enantioselective construction of the chiral pyrrolidine core. Organocatalysis has emerged as a powerful tool in this area. benthamdirect.com For example, chiral phosphoric acids have been used to catalyze the intramolecular aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, yielding 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivities. whiterose.ac.uk Similarly, Brønsted acid-catalyzed intramolecular hydroamination can provide pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org

Transition metal-catalyzed reactions also play a crucial role. The ring-closing enyne metathesis (RCEM) reaction, catalyzed by ruthenium complexes such as Grubbs catalysts, provides an efficient method for synthesizing chiral pyrrolidine derivatives from enyne substrates containing a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.org This reaction is atom-economical and produces conjugated dienes that can be used in further transformations. organic-chemistry.org Furthermore, the enantioselective synthesis of chiral 2-aryl pyrrolidines can be achieved through the asymmetric hydrogenation of suitable precursors catalyzed by transition metal complexes. acs.org

A catalytic asymmetric strategy combining H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition has been developed for the construction of enantioenriched α-deuterated pyrrolidine derivatives. scispace.com

| Catalyst/Method | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Protected amine with α,β-unsaturated thioester | 2,2- and 3,3-spirocyclic pyrrolidines | High | whiterose.ac.uk |

| Brønsted Acid | Intramolecular hydroamination | Alkenyl amines | Pyrrolidines with quaternary stereocenters | High | chemrxiv.org |

| Grubbs Catalyst (Ru-based) | Ring-Closing Enyne Metathesis | Enyne substrates | Chiral pyrrolidine derivatives | - | acs.orgorganic-chemistry.org |

| Transition Metal Complexes | Asymmetric Hydrogenation | - | Chiral 2-aryl pyrrolidines | High | acs.org |

| Cu(I)-catalysis | H/D exchange & 1,3-dipolar cycloaddition | Glycine-derived aldimine esters | α-deuterated pyrrolidines | Excellent | scispace.com |

Introduction of Ethynyl Functionality via Chiral Induction

The introduction of the ethynyl group onto a pre-existing chiral pyrrolidine scaffold is a key strategy. Chiral induction refers to the transfer of chirality from a chiral center in a molecule to a new stereocenter being formed. In the context of synthesizing chiral 2-ethynylpyrrolidine (B1368335) derivatives, this can be achieved by reacting a chiral pyrrolidine precursor with an ethynylating agent.

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For example, chiral imines derived from (R)-glyceraldehyde can be used to synthesize new chiral pyrrolidines. beilstein-journals.org

More direct methods involve the use of chiral catalysts. For instance, chiral phosphoric acids can act as bifunctional Brønsted acid/base catalysts, transferring chiral information to the products through hydrogen bonding or ion-pair interactions. acs.org This has been successfully applied in the synthesis of axially chiral molecules through cycloaddition and cyclization reactions. acs.orgmdpi.com The concept of "remote chiral induction" has also been explored, where a chiral center influences the stereochemistry of a reaction at a distant site within the molecule. scripps.edu

The transmission of chiral information through spacers has also been investigated. In helical poly(acetylene) derivatives, chiral information can be transmitted from a pendant chiral group through an achiral spacer to the polymer backbone, inducing a preferred helical sense. rsc.org

Chiral Pool and Resolution Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, carbohydrates, and terpenes. whiterose.ac.uk These compounds serve as inexpensive starting materials for the synthesis of more complex chiral molecules. L-proline, a naturally occurring amino acid with a pyrrolidine ring, is a prominent example and a common starting material for the synthesis of chiral pyrrolidine derivatives. nih.govwhiterose.ac.uk For instance, 3-pyrrolidinylisoxazoles have been synthesized from (R)- and (S)-aspartic acid. nih.gov

While the chiral pool approach is direct, the substitution patterns of the final products are often dictated by the structure of the starting material. sci-hub.se

Resolution is another classical method for obtaining enantiomerically pure compounds. This involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography.

Advanced Synthetic Techniques

The synthesis of pyrrolidine scaffolds, the core of 2-Ethynyl-1-methylpyrrolidine, has been significantly advanced by modern chemical technologies. These methods offer improvements in efficiency, safety, and the ability to generate molecular complexity. This section details the application of flow chemistry and multicomponent reactions in the synthesis of pyrrolidines and their derivatives.

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of pharmaceutically relevant structures, including the pyrrolidine ring system. acs.org This technique involves pumping reagents through a network of tubes or microreactors, offering precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The large surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to safer and more efficient reactions compared to traditional batch methods. nih.govresearchgate.net

The application of flow chemistry is particularly valuable for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. acs.org For instance, the synthesis of trisubstituted pyrrolidines has been efficiently achieved using integrated flow chemistry and batch methods. A key step, the [3+2] cycloaddition, was performed in a flow reactor to ensure better reaction control and facilitate scaling up. acs.org Furthermore, flow reactors can be linked to expedite multi-step syntheses by eliminating the need for isolating intermediates, a process known as telescoping. acs.org

Electrochemical methods integrated into flow microreactors also provide an effective route to pyrrolidine derivatives. The electroreductive cyclization of imines with terminal dihaloalkanes has been successfully demonstrated in a flow system. nih.govresearchgate.net The reduction of the imine substrate at the cathode proceeds with high efficiency due to the large specific surface area of the microreactor, resulting in good yields of the target pyrrolidine compounds. nih.gov This method allows for preparative-scale synthesis through continuous electrolysis. nih.govresearchgate.net

Another advanced application is the use of photochemical reactions in flow. A practical, kilogram-scale synthesis of 2,4-methanopyrrolidines, which are conformationally rigid analogues of pyrrolidine, was developed using an intramolecular photochemical [2+2]-cycloaddition in a flow reactor. acs.org This highlights the capability of flow chemistry to enable large-scale production of complex pyrrolidine-based building blocks. acs.org

| Method | Reactants/Precursors | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition / Reduction | Azomethine ylides and alkenes | Improved reaction control, scalability, and potential for telescoping with subsequent reduction steps. | acs.org |

| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Efficient reduction at the cathode in a microreactor; good yields compared to batch reactions; suitable for preparative scale. | nih.govresearchgate.net |

| Photochemical [2+2]-Cycloaddition | Acrylic acid derivatives | Enables large-scale (kilogram) synthesis of rigid pyrrolidine analogues (2,4-methanopyrrolidines). | acs.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that contains significant portions of all the starting materials. rasayanjournal.co.intandfonline.com This approach is distinguished by its high atom- and step-economy, making it an environmentally benign and cost-effective strategy for generating molecular diversity. rasayanjournal.co.inresearchgate.net MCRs have become a cornerstone for the synthesis of complex heterocyclic compounds, including a wide array of substituted pyrrolidines. researchgate.net

A prevalent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. tandfonline.combeilstein-journals.org These ylides, often generated in situ from the decarboxylative condensation of an α-amino acid (such as sarcosine (B1681465) or L-proline) with an aldehyde or ketone (like ninhydrin), react with various dipolarophiles (e.g., alkenes or alkynes) to produce highly functionalized pyrrolidines. beilstein-journals.org This strategy has been employed to create novel spiropyrrolidine derivatives containing indole (B1671886) or indazole moieties, which are of significant biological interest. beilstein-journals.org The reactions often proceed with high regio- and stereoselectivity. beilstein-journals.org

The versatility of MCRs allows for the synthesis of diverse pyrrolidine structures by varying the starting components. For example, a three-component cascade reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water, mediated by tetra-n-butylammonium bromide (TBAB), can yield either pyrrolidines or tetrahydropyrimidines simply by adjusting the molar ratio of the reactants. rasayanjournal.co.in Specifically, a 1:1:4 molar ratio of primary amine, acetylene dicarboxylate, and formaldehyde favors the formation of biologically significant pyrrolidines. rasayanjournal.co.in

Recent advancements have also explored novel MCRs, such as a one-pot, four-component reaction of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins under catalyst-free ultrasonic irradiation. rsc.org This method proceeds through a Mumm-type rearrangement with dithiocarbamates followed by an intramolecular cyclization to afford polysubstituted pyrrolidines with high diastereoselectivity. rsc.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Ninhydrin, Sarcosine/L-proline, Vinylindole/Vinylindazole | Thermal (Methanol, 60°C) | Spiropyrrolidines | beilstein-journals.org |

| Cascade Coupling | Primary amine, Acetylene dicarboxylate, Formaldehyde | TBAB, Water | Functionalized Pyrrolidines | rasayanjournal.co.in |

| Mumm-type Rearrangement/Cyclization | Secondary amine, Carbon disulfide, Isocyanide, Gem-dicyano olefin | Ultrasonic irradiation, Catalyst-free | Polysubstituted Pyrrolidines | rsc.org |

| 1,3-Dipolar Cycloaddition | Isatins, Azomethine ylides | Various catalysts or catalyst-free | Pyrrolidine analogues | tandfonline.com |

Chemical Reactivity and Transformation Mechanisms of 2 Ethynyl 1 Methylpyrrolidine

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, while generally stable, can undergo specific transformations that alter its core structure. These reactions often require activation, for instance, through the N-acyl group, to facilitate bond cleavage and subsequent remodeling.

C-N Bond Cleavage and Skeletal Remodeling Reactions

The cleavage of the inherently inert C–N bond in pyrrolidines is a significant challenge in synthetic chemistry but offers a powerful strategy for skeletal remodeling. nih.govacs.org Recent advancements have utilized a combination of Lewis acids and photoredox catalysis to achieve the reductive cleavage of the C2–N bond in N-acyl pyrrolidines. chemrxiv.orgresearchgate.net This method involves a single-electron transfer to the amide, which is promoted by the Lewis acid, leading to the formation of an aminoketyl radical intermediate. nih.govacs.org This intermediate can then undergo β-scission to open the ring. acs.org

This strategy has been successfully applied to generate carbon radicals that can participate in further reactions, including carbon-carbon bond formation with alkenes and alkynes. nih.govchemrxiv.org The process allows for the deconstruction and re-editing of the pyrrolidine core, enabling the conversion of the original framework into different structures like aziridines, γ-lactones, and tetrahydrofurans. nih.govchemrxiv.org The cleavage of the C-N bond has a high activation energy, estimated to be around 280 kJ·mol⁻¹. researchgate.net

Historically, methods for C-N bond cleavage included hydrogenolysis using transition metals and molecular hydrogen, or von Braun type reactions involving quaternary ammonium (B1175870) salts. nih.govresearchgate.net More recent highly reductive methods have employed reagents like thulium(II) iodide (TmI₂) or consecutive photo-induced electron transfer (ConPET) for the ring opening of N-acyl or N-Boc pyrrolidines. nih.govacs.org

Table 1: Conditions for Reductive Ring Opening of N-Benzoyl-2-methylpyrrolidine nih.gov

| Entry | Photocatalyst | Lewis Acid | Solvent | Product Yield (%) |

|---|---|---|---|---|

| 1 | Ir(ppy)₃ | none | CH₂Cl₂ | 0 |

| 2 | Ir(ppy)₃ | BF₃·OEt₂ | CH₂Cl₂ | 5 |

| 3 | Ir(ppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 30 |

| 4 | Ir(4-Fppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 92 |

Reaction conducted under blue LED irradiation with γ-terpinene.

Ring-Opening and Ring-Closing Transformations

Ring-opening reactions of the pyrrolidine system are often driven by the release of ring strain, although this is more significant in smaller rings like aziridines and azetidines. nih.gov For the less strained pyrrolidine ring, activation is typically required. The photoredox-catalyzed method described above is a prime example of a ring-opening transformation, converting N-benzoyl pyrrolidines into acyclic products. acs.orgchemrxiv.org The process involves the formation of a radical intermediate following a single-electron transfer, which subsequently leads to the cleavage of the C2-N bond. nih.govacs.org

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidine scaffold itself. One such method involves a palladium-catalyzed tandem reaction where a primary aliphatic amine, like 4-pentenylamine, undergoes N-arylation followed by a carboamination reaction to furnish N-aryl-2-benzylpyrrolidine derivatives. beilstein-journals.org Another strategy utilizes a cooperative catalytic system, for example combining a copper(II) salt and a primary amine, for the cyclization of α-branched formyl alkynes to yield pyrrolidine derivatives. chim.it These ring-closing metathesis (RCM) reactions are key processes for constructing the pyrrolidine ring from diene precursors. organic-chemistry.org

Site-Selective Functionalization of Pyrrolidine C-H Bonds

In contrast to skeletal remodeling, peripheral functionalization via late-stage C-H bond activation offers a versatile method to embellish the pyrrolidine core without altering its fundamental structure. chemrxiv.orgresearchgate.net This approach has become a popular and modern strategy in organic synthesis. nih.gov

Transition-metal catalysis is a powerful tool for achieving such transformations. For instance, low-valent cobalt catalysis can be used for an enantioselective enyne cyclization/indole (B1671886) C–H functionalization reaction, which provides access to methylene-tethered pyrrolidine scaffolds with high regio-, diastereo-, and enantioselectivity. scholaris.ca Furthermore, copper-catalyzed C-H amination has been shown to preferentially functionalize secondary (2°) and primary (1°) C-H bonds over tertiary (3°) sites, a selectivity attributed to steric factors in the transition state. acs.org

Reactivity of the Ethynyl (B1212043) Functional Group

The ethynyl group (-C≡CH) of 2-ethynyl-1-methylpyrrolidine is a highly reactive functional group that serves as a linchpin for a variety of chemical transformations, most notably cycloadditions and metal-catalyzed functionalizations.

[3+2] Cycloaddition Reactions (Click Chemistry)

The terminal alkyne moiety in this compound makes it an ideal substrate for [3+2] cycloaddition reactions, which are the cornerstone of "click chemistry". organic-chemistry.org This class of reactions is characterized by high yields, stereospecificity, and simplicity, often proceeding under mild, aqueous conditions. organic-chemistry.orgmedchem101.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. genelink.com

The thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org However, the copper(I)-catalyzed variant proceeds readily at room temperature and specifically yields the 1,4-disubstituted triazole isomer. organic-chemistry.org Ruthenium catalysis, in contrast, can provide the 1,5-disubstituted regioisomer. organic-chemistry.org These catalyzed reactions are highly efficient and have broad applications in drug development, material science, and bioconjugation. genelink.comlabmanager.com

The mechanism of these cycloadditions can be understood through Molecular Electron Density Theory (MEDT). nih.govmdpi.com The reaction's regioselectivity is determined by the electronic properties of the reactants, specifically the interaction between the nucleophilic and electrophilic centers of the dipole and the dipolarophile. nih.govmdpi.com

Table 2: General Characteristics of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Conditions | Regioselectivity | Key Features |

|---|---|---|---|---|

| Huisgen Cycloaddition | None (Thermal) | Elevated Temperatures | Mixture of 1,4- and 1,5-isomers | Low regioselectivity, harsh conditions. organic-chemistry.org |

| CuAAC | Copper(I) | Room Temperature, Aqueous | 1,4-disubstituted | High yield, high regioselectivity, mild conditions. organic-chemistry.org |

Metal-Catalyzed Alkyne Functionalization and Coupling Reactions

The ethynyl group is highly susceptible to functionalization and coupling reactions catalyzed by various transition metals, including palladium, copper, gold, and silver. beilstein-journals.orgrsc.org These reactions are pivotal for constructing more complex molecular architectures.

Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are commonly used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. smolecule.comacs.org This reaction is often employed in the synthesis of ethynyl-substituted compounds themselves. smolecule.com Palladium catalysis also enables multicomponent reactions where the alkyne, an amine, and other partners are combined in a one-pot synthesis to create diverse nitrogen-containing heterocycles. beilstein-journals.org

Copper catalysis is also prominent in alkyne functionalization. For example, a copper-catalyzed radical 1,2-alkylamidation of alkynes has been developed to synthesize β-alkylated enamides from amides, alkynes, and diacyl peroxides. nih.gov Late transition metals like gold and silver are known to catalyze the hydroamination of alkynes, where an N-H bond adds across the carbon-carbon triple bond. acs.org These reactions typically proceed through the activation of the alkyne by the Lewis-acidic metal complex, followed by nucleophilic attack by the amine. acs.org

Table 3: Examples of Metal-Catalyzed Alkyne Reactions

| Reaction Name | Metal Catalyst | Reactants | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Palladium, Copper | Terminal Alkyne, Aryl/Vinyl Halide | Aryl/Vinyl Alkyne |

| Hydroamination | Gold, Silver, etc. | Alkyne, Amine | Enamine or Imine |

| 1,2-Alkylamidation | Copper | Alkyne, Amide, Diacyl Peroxide | β-Alkylated Enamide |

Radical Reactions Involving the Ethynyl Moiety

The ethynyl group of this compound serves as a reactive site for various radical-mediated transformations. These reactions typically proceed via the addition of a radical species to the carbon-carbon triple bond, leading to the formation of a vinyl radical intermediate, which can then be trapped or undergo further reactions. The regioselectivity and stereoselectivity of these additions are influenced by steric and electronic factors of both the substrate and the incoming radical.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. acs.orghelsinki.fi In the context of compounds similar to this compound, photocatalysts can facilitate the generation of a wide range of radical species that can subsequently add to the alkyne. chim.it For instance, the addition of thiyl radicals, generated from thiols, to alkynes is a well-established transformation that can lead to the formation of vinyl sulfides. acs.org

Intermolecular radical addition represents a key class of reactions for the functionalization of the ethynyl group. Studies on related systems involving N-substituted pyrrolidines have shown that carbon-centered radicals can be generated and added to unsaturated bonds. nih.gov For example, a carbon radical could add to the ethynyl group of this compound to form a new carbon-carbon bond. The resulting vinyl radical intermediate could then be reduced to the corresponding alkene.

Furthermore, radical cascade reactions, where an initial radical addition is followed by one or more subsequent cyclization or rearrangement steps, offer a pathway to more complex molecular architectures. sioc-journal.cn While specific examples involving this compound are not extensively documented, the principles of radical addition and cyclization are broadly applicable. For instance, a radical addition to the ethynyl group could be followed by an intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule or in an adjacent molecule.

The table below summarizes potential radical addition reactions at the ethynyl group, based on established reactivity patterns of alkynes and pyrrolidine derivatives.

| Radical Source | Initiation Method | Potential Product Type | Key Features |

| Thiol (R-SH) | Photoredox Catalysis, AIBN | Vinyl Sulfide | Typically proceeds with high regioselectivity. acs.org |

| Alkyl Halide (R-X) | Photoredox Catalysis, Triethylborane | Alkylated Alkene | Forms a new C-C bond. nih.gov |

| Carboxylic Acid | Photoredox Decarboxylation | Alkylated Alkene | Utilizes readily available starting materials. uni-regensburg.de |

Interplay between Pyrrolidine Ring and Ethynyl Group Reactivity

The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, can exert a profound electronic influence on the adjacent ethynyl group. This can occur through several mechanisms. The nitrogen can act as an internal base or nucleophile, potentially interacting with the acidic acetylenic proton or participating in intramolecular cyclization reactions. For instance, under certain conditions, the nitrogen could facilitate deprotonation of the alkyne, forming an acetylide that can engage in subsequent reactions.

In the context of radical reactions, the pyrrolidine nitrogen can play a crucial role. Under photoredox conditions, the nitrogen atom can undergo single-electron transfer (SET) to an excited photocatalyst to form an aminium radical cation. chim.it This highly reactive intermediate can trigger subsequent transformations. For example, the generation of an aminium radical cation could be followed by an intramolecular hydrogen atom transfer (HAT) or a cyclization event involving the ethynyl group.

Moreover, the stereoelectronic properties of the pyrrolidine ring can dictate the approach of reagents to the ethynyl moiety. The conformation of the five-membered ring and the steric bulk of the N-methyl group can create a specific chiral environment around the alkyne, potentially influencing the stereochemical outcome of additions to the triple bond.

Intramolecular cyclizations represent a significant manifestation of the interplay between the pyrrolidine and ethynyl groups. While direct examples for this compound are sparse in the literature, related systems demonstrate the feasibility of such reactions. For example, N-allyl-substituted alkynylamines can undergo transition-metal-catalyzed or radical-mediated cyclizations to form bicyclic pyrrolidine derivatives. nih.govrsc.org These reactions highlight the potential for the pyrrolidine nitrogen and the ethynyl group to act in concert to construct more complex heterocyclic frameworks. A hypothetical intramolecular cyclization could be initiated by the formation of a radical on the pyrrolidine ring, which then adds to the ethynyl group.

The table below outlines the potential modes of interaction and resulting reactivity.

| Interaction Type | Description | Potential Outcome |

| Electronic Influence | The nitrogen lone pair can increase the electron density of the alkyne or participate in reactions. | Altered reactivity of the ethynyl group; potential for intramolecular cyclization. |

| Aminium Radical Formation | Single-electron transfer from the nitrogen atom under photoredox conditions. chim.it | Triggers radical cascade reactions. chim.it |

| Steric Hindrance | The pyrrolidine ring and N-methyl group can block certain trajectories of attack on the ethynyl group. | Diastereoselective reactions at the alkyne. |

| Intramolecular Cyclization | The nitrogen or a carbon on the ring can act as a nucleophile or radical to attack the alkyne. | Formation of bicyclic heterocyclic systems. nih.govrsc.org |

Applications in Complex Molecule Synthesis and Catalysis

2-Ethynyl-1-methylpyrrolidine as a Key Chiral Building Block

The utility of this compound as a chiral building block stems from its inherent structural features: a stereogenic center at the 2-position of the pyrrolidine (B122466) ring and a versatile terminal alkyne. This combination allows for a wide range of chemical transformations, making it a sought-after intermediate in the synthesis of stereochemically complex targets. The pyrrolidine ring provides a rigid and predictable three-dimensional framework, while the ethynyl (B1212043) group serves as a handle for various coupling reactions, cyclizations, and functional group interconversions.

The synthesis of enantioenriched 2-substituted pyrrolidines, including ethynyl derivatives, often starts from readily available chiral precursors such as proline. These methods ensure the high optical purity of the final building block, which is crucial for its application in asymmetric synthesis. The ability to access both enantiomers of this compound further enhances its value, enabling the synthesis of either enantiomer of a target molecule.

Role in Asymmetric Catalysis and Ligand Design

The pyrrolidine motif is a well-established scaffold for the development of chiral ligands and organocatalysts. The incorporation of an ethynyl group at the 2-position of 1-methylpyrrolidine offers a unique opportunity for the design of novel catalytic systems with distinct steric and electronic properties.

Development of Chiral Ligands based on Pyrrolidine Scaffolds

The ethynyl group in this compound can be readily transformed into a variety of coordinating moieties, such as phosphines, amines, and oxazolines, through established synthetic methodologies. This modularity allows for the creation of a diverse library of chiral ligands for transition metal-catalyzed asymmetric reactions. The rigid pyrrolidine backbone serves to effectively transmit the chiral information from the stereocenter to the catalytic active site, thereby inducing high levels of enantioselectivity. The steric bulk and electronic nature of the substituent derived from the ethynyl group can be fine-tuned to optimize the performance of the resulting catalyst for a specific transformation.

Enantioselective Transformations Mediated by Pyrrolidine-Derived Catalysts

Catalysts derived from the this compound scaffold have the potential to mediate a wide range of enantioselective transformations. For instance, chiral phosphine ligands derived from this building block could be employed in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereoelectronic properties of these ligands can be systematically varied to achieve high yields and enantiomeric excesses for a broad scope of substrates.

Similarly, organocatalysts incorporating the this compound framework can be designed. The secondary amine of the pyrrolidine can participate in enamine or iminium ion catalysis, while the ethynyl group can be functionalized to introduce additional hydrogen-bonding donors or other activating groups. Such bifunctional catalysts could be highly effective in promoting reactions like Michael additions, aldol reactions, and Diels-Alder reactions with excellent stereocontrol.

Combined Organo- and Transition-Metal Catalysis

The unique structure of this compound and its derivatives also lends itself to the burgeoning field of combined organo- and transition-metal catalysis. In such systems, the pyrrolidine moiety can act as an organocatalyst to activate one of the reactants, while a metal complex coordinated to a ligand derived from the ethynyl group can activate the other. This synergistic approach can enable novel and challenging transformations that are not feasible with either catalytic system alone. The proximity of the two catalytic sites, enforced by the rigid pyrrolidine scaffold, can lead to highly efficient and stereoselective reactions.

Strategic Intermediates in Natural Product-Inspired Synthesis

The structural motifs found in natural products often serve as inspiration for the development of new synthetic methodologies and the design of novel bioactive compounds. The pyrrolidine ring is a common feature in many alkaloids and other biologically active natural products. This compound, with its inherent chirality and versatile functionality, is an ideal starting material for the synthesis of such complex molecules.

Construction of Complex Heterocyclic Architectures

The ethynyl group of this compound is a powerful tool for the construction of complex heterocyclic architectures. It can participate in a variety of cyclization reactions, including intramolecular additions, cycloadditions, and transition metal-catalyzed annulations. For example, the alkyne can react with tethered nucleophiles to form fused or spirocyclic ring systems. Furthermore, [3+2] cycloaddition reactions with azides or nitrile oxides can be used to construct triazole or isoxazole rings, respectively, which are important pharmacophores in medicinal chemistry. These strategies allow for the rapid and efficient assembly of polycyclic frameworks that are characteristic of many natural products.

The ability to build upon the chiral pyrrolidine core in a stereocontrolled manner is a key advantage of using this compound as a strategic intermediate. The stereochemistry of the final product is often dictated by the chirality of the starting material, simplifying the synthetic route and avoiding the need for challenging stereoselective steps later in the synthesis.

Total Synthesis of Stereochemically Complex Molecules

The strategic incorporation of stereochemically rich building blocks is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. This compound, a chiral propargylamine, represents a versatile synthon with significant potential for the total synthesis of stereochemically complex molecules, particularly alkaloids and other nitrogen-containing natural products. The presence of a chiral pyrrolidine ring and a reactive terminal alkyne moiety allows for its application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, where the inherent stereochemistry of the pyrrolidine can influence the stereochemical outcome of subsequent transformations.

The utility of chiral propargylamines as synthetic intermediates is well-documented in the synthesis of a range of bioactive compounds. nih.govnih.gov While specific total syntheses employing this compound are not extensively reported in the literature, the reactivity of analogous chiral alkynylpyrrolidines and propargylamines provides a clear blueprint for its potential applications. These applications primarily revolve around the versatile chemistry of the ethynyl group, which can participate in cycloaddition reactions, acetylide additions to electrophiles, and various coupling reactions to construct intricate molecular frameworks.

One of the most powerful applications of terminal alkynes in complex molecule synthesis is their participation in cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with alkynes is a highly effective method for the construction of pyrrolidine-containing polycyclic systems. nih.govnih.gov In a hypothetical scenario, this compound could serve as the dipolarophile, reacting with an in situ generated azomethine ylide to produce a complex adduct with multiple stereocenters. The stereochemistry of the final product would be influenced by the chirality of the starting pyrrolidine.

Another key transformation is the [2+2+2] cycloaddition, which is a powerful tool for the synthesis of substituted aromatic and heterocyclic rings. rsc.org The ethynyl group of this compound could react with a diene and another alkyne in the presence of a suitable transition metal catalyst to form a complex polycyclic system. This strategy has been employed in the synthesis of various natural products.

Furthermore, the terminal alkyne can be deprotonated to form a nucleophilic acetylide, which can then be added to a variety of electrophiles, such as aldehydes, ketones, and imines. This allows for the straightforward construction of more complex side chains with the creation of new stereocenters. The diastereoselectivity of such additions can often be controlled by the existing stereocenter in the pyrrolidine ring.

The following data tables illustrate representative examples of reactions involving chiral alkynylamines and related structures, highlighting the conditions and outcomes of transformations that could be conceptually applied to this compound in the context of total synthesis.

Table 1: Representative Asymmetric Mannich-Type Reaction of C-Alkynyl Imines

| Entry | Imine Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | N-Boc-C-(phenylethynyl)imine | Diethyl malonate | Chiral Brønsted base | Toluene | 95 | >95:5 | 98 |

| 2 | N-Boc-C-(silylethynyl)imine | Ethyl acetoacetate | Chiral Brønsted base | CH2Cl2 | 92 | >95:5 | 96 |

| 3 | N-Boc-C-(n-butylethynyl)imine | Dibenzyl malonate | Chiral Brønsted base | THF | 88 | >95:5 | 97 |

Data derived from analogous systems reported in the literature and presented here to illustrate potential reactivity. nih.gov

Table 2: Representative Copper-Catalyzed Three-Component Coupling for Propargylamine Synthesis

This table showcases the A3 coupling (Aldehyde-Alkyne-Amine) reaction, a powerful method for synthesizing propargylamines. While not a direct application of a pre-formed alkynylpyrrolidine, it demonstrates a key synthetic route to related structures. nih.gov

The pyrrolidine alkaloids, a large and structurally diverse family of natural products, represent prime targets for synthesis utilizing this compound. nih.govrsc.org For example, the synthesis of hygrine and norhygrine, which feature a 2-substituted pyrrolidine core, could be envisioned starting from a chiral ethynylpyrrolidine derivative. nih.gov The ethynyl group could be elaborated through hydration to a ketone or through reduction and further functionalization to install the required side chain.

Advanced Characterization and Mechanistic Elucidation Studies

Spectroscopic and Spectrometric Characterization Methods

The structural confirmation and purity assessment of 2-Ethynyl-1-methylpyrrolidine rely on a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For this compound, the proton NMR spectrum would be expected to show distinct signals for the N-methyl group, the inequivalent protons of the pyrrolidine (B122466) ring, and a characteristic signal for the acetylenic proton. Similarly, the ¹³C NMR spectrum would display unique resonances for the methyl carbon, the four carbons of the pyrrolidine ring, and, most notably, two signals in the characteristic downfield region for the sp-hybridized carbons of the ethynyl (B1212043) group.

While specific spectral data for this compound is not widely published, data from structurally related compounds like 1-Methylpyrrolidine and 2-(Aminomethyl)-1-ethylpyrrolidine can serve as a reference for the pyrrolidine ring system.

| Compound | Functional Group | Chemical Shift (δ) ppm |

|---|---|---|

| 1-Methylpyrrolidine | N-CH₃ | ~2.3 |

| Ring CH₂ (α to N) | ~2.4 | |

| Ring CH₂ (β to N) | ~1.7 | |

| 2-(Aminomethyl)-1-ethylpyrrolidine | N-CH₂CH₃ | ~2.5 (q) |

| N-CH₂CH₃ | ~1.1 (t) |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. Electron ionization (EI) mass spectrometry of this compound would yield a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group or cleavage of the pyrrolidine ring, with a prominent fragment often being the nitrogen-containing ring itself.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragments (m/z) |

|---|---|---|---|

| 1-Methylpyrrolidine | C₅H₁₁N | 85.15 | 85 (M+), 84, 70, 57, 42 |

| 2-Ethyl-1-methylpyrrolidine | C₇H₁₅N | 113.20 | 113 (M+), 98, 84, 70, 57 |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying specific functional groups. In this compound, the most diagnostic absorptions would be the sharp, weak stretch of the terminal alkyne C≡C bond (approx. 2100-2150 cm⁻¹) and the strong, sharp stretch of the acetylenic C-H bond (approx. 3300 cm⁻¹). Absorptions corresponding to C-H bonds of the alkyl groups and C-N bonds would also be present.

Chiral Analysis Techniques

This compound possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. The separation, quantification, and characterization of these enantiomers require specialized chiral analysis techniques.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for resolving enantiomers. A suitable CSP would interact differently with the (R) and (S) enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. The choice of CSP and mobile phase is critical for achieving baseline separation.

Capillary Electrophoresis (CE): Chiral CE, using a chiral selector added to the buffer solution, is another powerful technique for enantioseparation. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities.

**5.3. Mechanistic Investigations of Reactions

Understanding how this compound participates in chemical reactions is crucial for its application. Mechanistic studies unravel the step-by-step pathway from reactants to products.

Isotopic labeling is a powerful tool for tracing the fate of atoms through a reaction. By replacing an atom (e.g., ¹H) with its heavier isotope (e.g., ²H or Deuterium), one can follow its path and probe the mechanism. The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction upon isotopic substitution. A significant KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction, providing strong evidence for that specific mechanistic step.

For this compound, a primary KIE would be expected in reactions involving the cleavage of the acetylenic C-H bond if this is the rate-limiting step. Conversely, the absence of a KIE would suggest this bond is not broken in the slow step. Secondary KIEs can also provide information about changes in hybridization at the reacting center.

The elucidation of reaction pathways involves identifying all intermediates, transition states, and elementary steps. For this compound, the ethynyl group is a site of rich reactivity, potentially undergoing:

Addition Reactions: Electrophilic or nucleophilic additions across the triple bond.

Deprotonation-Substitution: The acidic acetylenic proton can be removed by a strong base to form a potent nucleophile (an acetylide), which can then react with various electrophiles.

Coupling Reactions: Participation in metal-catalyzed cross-coupling reactions like the Sonogashira coupling.

Mechanistic studies would aim to distinguish between different possible pathways, for example, by attempting to trap proposed intermediates or by studying the stereochemical outcome of a reaction.

Traditional reaction analysis involves quenching the reaction and analyzing aliquots. Advanced in-situ monitoring techniques allow for real-time observation of the reaction mixture as it evolves, providing a continuous profile of reactant consumption, intermediate formation, and product generation.

Techniques such as ReactIR (in-situ FTIR), Raman spectroscopy, and process mass spectrometry can be employed. For instance, in a reaction involving the ethynyl group of this compound, the disappearance of the characteristic C≡C and ≡C-H IR stretches could be monitored in real-time to determine reaction kinetics and detect the formation of transient species.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides invaluable insights into molecular structure, properties, and reaction mechanisms that can be difficult to obtain experimentally. Methods like Density Functional Theory (DFT) can be used to:

Predict Molecular Geometries: Calculate the lowest energy conformations of the (R) and (S) enantiomers.

Simulate Spectra: Predict NMR and IR spectra to aid in the interpretation of experimental data.

Map Reaction Pathways: Model the potential energy surface of a reaction, calculating the energies of reactants, products, intermediates, and transition states. This allows for the theoretical validation of a proposed mechanism and the calculation of activation energies, which can be correlated with experimental reaction rates.

For this compound, theoretical modeling could be used to predict its reactivity, explore the feasibility of different reaction pathways, and understand the origins of stereoselectivity in its reactions.

In-depth Analysis of this compound: Advanced Characterization and Mechanistic Insights

A comprehensive examination of the chemical compound this compound is presented, focusing on its advanced characterization through theoretical studies. This article delves into the quantum chemical calculations defining its electronic structure and reactivity, predictions and validations of its reaction mechanisms, and a thorough conformational and stereochemical analysis.

Detailed computational and theoretical studies are crucial for understanding the intrinsic properties and behavior of this compound. These investigations provide a molecular-level understanding that complements experimental findings and guides further research.

Quantum chemical calculations offer profound insights into the electronic architecture and reactivity of this compound. These computational methods, such as Density Functional Theory (DFT), are employed to model the molecule's properties with a high degree of accuracy.

The electronic structure of this compound is characterized by the interplay between the saturated pyrrolidine ring and the unsaturated ethynyl group. The nitrogen atom in the pyrrolidine ring introduces a degree of polarity and is a key site for chemical interactions. The triple bond of the ethynyl group represents a region of high electron density, making it susceptible to electrophilic attack and a key participant in various chemical transformations.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the nitrogen atom and the ethynyl group, indicating their propensity to donate electrons in a reaction. Conversely, the LUMO is distributed over areas that can accept electrons, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule. For this compound, these maps would likely show a negative potential (red and yellow regions) around the nitrogen atom and the triple bond, confirming these as sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Value | Indicates electron-donating ability |

| LUMO Energy | Value | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value | Relates to chemical reactivity and stability |

Note: Specific values are dependent on the level of theory and basis set used in the calculations and are not available in the public domain for this specific molecule.

Theoretical predictions of reaction mechanisms involving this compound are vital for understanding its synthetic utility and potential metabolic pathways. Computational studies can map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated activation energies.

For instance, in reactions involving the ethynyl group, such as cycloadditions or nucleophilic additions, quantum chemical calculations can elucidate the step-by-step process. These calculations can predict whether a reaction will proceed via a concerted or a stepwise mechanism and can help in understanding the regioselectivity and stereoselectivity of the products formed.

The validation of these predicted mechanisms often involves a synergistic approach, combining computational results with experimental evidence. Spectroscopic identification of predicted intermediates or kinetic studies that correlate with calculated activation energies can provide strong support for a proposed mechanism. While specific mechanistic studies on this compound are not widely reported, the reactivity of the terminal alkyne and the pyrrolidine nitrogen are expected to be the focal points of its chemical transformations.

Table 2: Predicted Reaction Types and Mechanistic Features for this compound

| Reaction Type | Key Mechanistic Feature | Predicted Outcome |

|---|---|---|

| Electrophilic Addition to Alkyne | Formation of a vinyl cation intermediate | Addition of electrophile to the terminal carbon |

| Nucleophilic Addition to Alkyne | Attack of a nucleophile on the alkyne carbon | Formation of a vinyl anion or concerted addition |

| Cycloaddition Reactions | Concerted [3+2] or [2+2] cycloadditions | Formation of heterocyclic or carbocyclic products |

The three-dimensional structure of this compound is not static, and the molecule can exist in various conformations due to the flexibility of the pyrrolidine ring. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

The pyrrolidine ring can adopt several puckered conformations, typically described as envelope (E) or twist (T) forms. The position of the ethynyl and methyl substituents will influence the relative stability of these conformers. The most stable conformation will be the one that minimizes steric hindrance and other unfavorable interactions. For the 2-substituted pyrrolidine ring, the substituent can be in either an axial or an equatorial position, with the equatorial position generally being more stable for bulky groups.

Computational methods can be used to perform a systematic search of the conformational space to locate the global energy minimum and other low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-Ethynyl-1-methylpyrrolidine. Understanding the stereochemistry is crucial as the biological activity of chiral molecules often depends on their specific configuration. Theoretical calculations can help in predicting the chiroptical properties, such as optical rotation and circular dichroism, which can be used to correlate the absolute configuration with experimental data.

Q & A

Q. What synthetic routes are reported for 2-Ethynyl-1-methylpyrrolidine, and what purification methods ensure high yield and purity?

Synthesis of this compound typically involves alkylation or alkyne functionalization of pyrrolidine derivatives. For example, analogous methods for pyridinium salts (e.g., reaction of 1,2-dimethylpyridinium iodide with aldehydes in aqueous conditions) can be adapted . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation requires NMR (¹H/¹³C) and GC-MS to confirm absence of side products like unreacted alkyne precursors.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

- FT-IR/Raman spectroscopy : Identifies functional groups (e.g., ethynyl C≡C stretch ~2100 cm⁻¹, pyrrolidine ring vibrations) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., using Bruker APEXII CCD diffractometers with SHELX software for refinement) .

- NMR : ¹H NMR distinguishes methyl and ethynyl protons (δ ~1.3–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for pyrrolidine CH₂ groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when studying metal complexes of this compound?

Discrepancies in coordination behavior (e.g., variable binding modes with Cu²⁺ or Fe³⁺) may arise from solvent polarity, pH, or competing ligands. To address this:

- Conduct pH-dependent UV-Vis titrations to identify optimal binding conditions.

- Use EPR spectroscopy to probe metal-ligand electronic interactions (e.g., g-values for Cu²⁺ complexes) .

- Perform DFT calculations (e.g., Gaussian software) to model ligand field effects and predict stable geometries .

Q. What experimental strategies mitigate challenges in synthesizing this compound derivatives with bulky substituents?

Steric hindrance can reduce reaction efficiency. Mitigation approaches:

- Microwave-assisted synthesis : Enhances reaction rates and yields under controlled temperature .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation .

- High-throughput screening : Test solvent/base combinations (e.g., DMF with K₂CO₃ vs. THF with NaH) to optimize steric tolerance .

Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can:

- Map Frontier Molecular Orbitals (FMOs) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites.

- Simulate transition states for ethynyl group addition to electrophiles (e.g., Michael acceptors) .

- Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods with HEPA filters to prevent inhalation of volatile byproducts .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (ethynyl groups are flammability hazards) .

- Emergency procedures : Immediate ethanol rinsing for skin contact, followed by medical evaluation for allergic reactions .

Data Analysis and Reporting

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

- Rigorous refinement : Use SHELXL97 to adjust thermal parameters and occupancy ratios for disordered atoms .

- Cross-validation : Compare with powder XRD to confirm phase purity.

- Deposit data in repositories : CCDC or ICSD entries ensure transparency and reproducibility .

Q. What statistical methods are recommended for analyzing biological activity data of this compound analogs?

- ANOVA or t-tests : Compare IC₅₀ values across analogs (e.g., cytotoxicity assays).

- QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity trends .

- Error analysis : Report standard deviations from triplicate experiments and use Grubbs’ test to exclude outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.